ML355 vs. ML127: Superior 12-LOX Inhibitory Potency and Distinct Chemotype Scaffold
ML355 demonstrates a 1.48-fold improvement in 12-LOX inhibitory potency compared to its predecessor ML127. Critically, ML355 was developed as an unrelated, second chemotype because ML127 exhibited limited tolerance for structural modifications that precluded further medicinal chemistry optimization [1]. This chemotype distinction enables continued SAR exploration unavailable with the first-generation scaffold [2].
| Evidence Dimension | Human 12-LOX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 290 nM |
| Comparator Or Baseline | ML127: 430 nM |
| Quantified Difference | 1.48-fold improvement (140 nM lower IC50) |
| Conditions | In vitro enzymatic assay against recombinant human platelet-type 12-LOX, as reported in NIH MLPCN probe characterization |
Why This Matters
The combination of improved potency and an unrestricted chemotype scaffold makes ML355 the superior choice for both pharmacological validation studies and structure-activity relationship (SAR) exploration programs.
- [1] Luci D, Jameson JB 2nd, Yasgar A, et al. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase. Table 3: Comparison of ML355 to previously identified 12-LOX inhibitors. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2013 Apr 12 [Updated 2014 Sep 18]. View Source
- [2] Luci D, Jameson JB 2nd, Yasgar A, et al. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase. Introduction: Need for continued discovery efforts. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2013 Apr 12 [Updated 2014 Sep 18]. View Source
